2-(1,3-benzodioxol-5-yl)-5-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}pyrazolo[1,5-a]pyrazin-4(5H)-one
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Description
2-(1,3-benzodioxol-5-yl)-5-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}pyrazolo[1,5-a]pyrazin-4(5H)-one is a useful research compound. Its molecular formula is C25H22FN5O4 and its molecular weight is 475.48. The purity is usually 95%.
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Biological Activity
The compound 2-(1,3-benzodioxol-5-yl)-5-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}pyrazolo[1,5-a]pyrazin-4(5H)-one is a synthetic derivative that has garnered attention for its potential biological activities, particularly in pharmacology. Its complex structure suggests a variety of interactions with biological targets, which could lead to therapeutic applications.
Chemical Structure and Properties
- Molecular Formula: C22H22N4O4
- Molecular Weight: 394.44 g/mol
- CAS Number: [Not provided in search results]
The compound features a benzodioxole moiety, which is known for its bioactive properties, and a pyrazolo[1,5-a]pyrazin core that may contribute to its pharmacological effects.
Biological Activity Overview
The biological activity of this compound has been explored through various studies focusing on its effects on different biological systems. Key areas of interest include:
- Anticancer Activity :
-
Neuropharmacological Effects :
- The presence of the piperazine group suggests potential interactions with neurotransmitter receptors. Compounds structurally related to this one have been evaluated for their affinity towards serotonin and dopamine receptors, indicating possible use in treating disorders such as depression and anxiety .
- Anti-inflammatory Properties :
Study 1: Anticancer Activity
A study assessed the cytotoxic effects of a series of pyrazolo[1,5-a]pyrazine derivatives on HeLa and HEK-293T cells using the MTT assay. The results indicated that certain derivatives exhibited significant cytotoxicity, suggesting that modifications to the pyrazin core could enhance anticancer activity. The compound was noted for its potential as a lead compound in further anticancer drug development.
Study 2: Neuropharmacological Screening
In a neuropharmacological study, compounds similar to the target compound were screened for binding affinity to serotonin receptors (5-HT). Results showed that specific modifications to the piperazine ring enhanced receptor binding and selectivity, pointing towards its potential as a therapeutic agent for mood disorders.
Study 3: Inflammatory Response Modulation
Research involving animal models demonstrated that compounds with the benzodioxole structure effectively reduced inflammatory markers in induced models of inflammation. This suggests that the compound could be explored for its anti-inflammatory properties in clinical settings.
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-5-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]pyrazolo[1,5-a]pyrazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22FN5O4/c26-18-3-1-2-4-20(18)28-7-9-29(10-8-28)24(32)15-30-11-12-31-21(25(30)33)14-19(27-31)17-5-6-22-23(13-17)35-16-34-22/h1-6,11-14H,7-10,15-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVFDCRKOEGFZLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)CN3C=CN4C(=CC(=N4)C5=CC6=C(C=C5)OCO6)C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22FN5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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